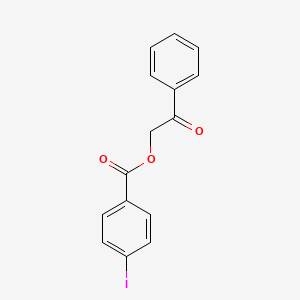![molecular formula C15H13ClN2O3 B1657082 [(Z)-(2-chlorophenyl)methylideneamino] N-(4-methoxyphenyl)carbamate CAS No. 5538-47-6](/img/structure/B1657082.png)
[(Z)-(2-chlorophenyl)methylideneamino] N-(4-methoxyphenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(Z)-(2-chlorophenyl)methylideneamino] N-(4-methoxyphenyl)carbamate is a chemical compound with the molecular formula C15H13ClN2O2 It is known for its unique structure, which includes a chlorophenyl group and a methoxyphenyl group connected through a carbamate linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-(2-chlorophenyl)methylideneamino] N-(4-methoxyphenyl)carbamate typically involves the reaction of 2-chlorobenzaldehyde with 4-methoxyaniline in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently converted to the carbamate derivative using phosgene or a similar reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification steps, including recrystallization and chromatography, are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
[(Z)-(2-chlorophenyl)methylideneamino] N-(4-methoxyphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like hydroxide ions or amines replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydroxide in aqueous solution or amines in organic solvents.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Hydroxyl or amine-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
[(Z)-(2-chlorophenyl)methylideneamino] N-(4-methoxyphenyl)carbamate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of [(Z)-(2-chlorophenyl)methylideneamino] N-(4-methoxyphenyl)carbamate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell proliferation. The exact molecular pathways involved are still under investigation, but studies suggest that it may interfere with signaling pathways related to cell growth and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[(Z)-(2-chlorophenyl)methylideneamino] N-(4-hydroxyphenyl)carbamate: Similar structure but with a hydroxyl group instead of a methoxy group.
[(Z)-(2-chlorophenyl)methylideneamino] N-(4-ethylphenyl)carbamate: Similar structure but with an ethyl group instead of a methoxy group.
Uniqueness
[(Z)-(2-chlorophenyl)methylideneamino] N-(4-methoxyphenyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chlorophenyl and methoxyphenyl groups allows for versatile chemical modifications and potential interactions with various biological targets .
Eigenschaften
CAS-Nummer |
5538-47-6 |
|---|---|
Molekularformel |
C15H13ClN2O3 |
Molekulargewicht |
304.73 g/mol |
IUPAC-Name |
[(E)-(2-chlorophenyl)methylideneamino] N-(4-methoxyphenyl)carbamate |
InChI |
InChI=1S/C15H13ClN2O3/c1-20-13-8-6-12(7-9-13)18-15(19)21-17-10-11-4-2-3-5-14(11)16/h2-10H,1H3,(H,18,19)/b17-10+ |
InChI-Schlüssel |
IWYUZWCVCSLQSM-LICLKQGHSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)ON=CC2=CC=CC=C2Cl |
Isomerische SMILES |
COC1=CC=C(C=C1)NC(=O)O/N=C/C2=CC=CC=C2Cl |
Kanonische SMILES |
COC1=CC=C(C=C1)NC(=O)ON=CC2=CC=CC=C2Cl |
Löslichkeit |
17.7 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[[2-(6-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetyl]amino]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B1657004.png)

![N-butyl-2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B1657008.png)


![N-benzyl-2-[[4-(4-chlorophenyl)-5-[1-(dimethylamino)ethyl]-1,2,4-triazol-3-yl]sulfanyl]-N-propan-2-ylacetamide](/img/structure/B1657012.png)
![(4E)-4-[(E)-1,3-bis(4-bromophenyl)prop-2-enylidene]-5-methyl-2-phenylpyrazol-3-one](/img/structure/B1657013.png)



![[2-methoxy-4-[(Z)-[[2-(4-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] thiophene-2-carboxylate](/img/structure/B1657019.png)

